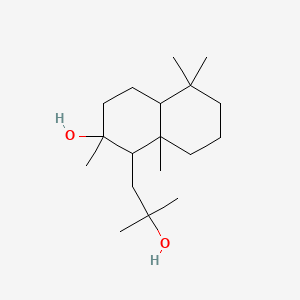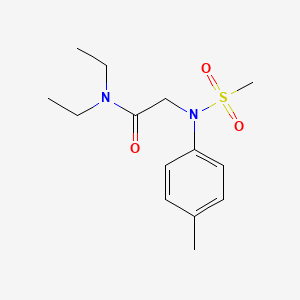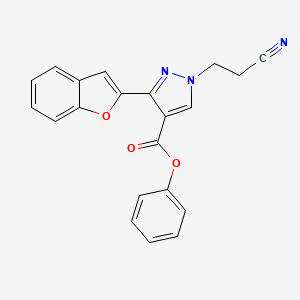
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide varies depending on the specific application. In medicine, it has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. In agriculture, it acts as a selective herbicide by inhibiting the growth of specific plant species. In material science, it is used as a monomer in polymerization reactions to form various materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide have been extensively studied. In medicine, it has been found to reduce inflammation and oxidative stress, as well as inhibit the growth and metastasis of cancer cells. In agriculture, it has been shown to selectively inhibit the growth of certain plant species without affecting others. In material science, it has been used as a building block for the synthesis of various materials with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide in lab experiments include its high purity and stability, as well as its unique biochemical and physiological effects. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize the compound.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In agriculture, research can focus on optimizing its herbicidal and insecticidal properties while minimizing its potential environmental impact. In material science, new applications can be explored for the synthesis of advanced materials with unique properties.
Synthesemethoden
The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide involves the reaction of 2-hydroxybenzaldehyde and 2,3-dimethylaniline in the presence of acetic anhydride and ammonium acetate. The reaction mixture is then treated with cyanogen bromide to obtain the desired product. The synthesis process has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied as a potential herbicide and insecticide. In material science, it has been used as a building block for the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-5-8-16(13(12)2)20-18(22)15(11-19)10-14-7-3-4-9-17(14)21/h3-10,21H,1-2H3,(H,20,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVWTYWMFJKJOF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2O)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)


![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)


